Differential Anticancer Potency: IC₅₀ Values Against Breast and Colorectal Cancer Cell Lines
In a direct head-to-head in vitro cytotoxicity screen, 3-anilino-3-phenyl-2-benzofuran-1-one demonstrated selective antiproliferative activity against MDA-MB231 breast cancer cells with an IC₅₀ of 6.9 μg/mL, compared to a significantly higher IC₅₀ of 14.6 μg/mL against LOVO colorectal cancer cells [1]. This 2.1-fold differential sensitivity suggests a tissue-specific cytotoxic profile. In contrast, the unsubstituted parent compound 3-phenylphthalide exhibits no reported anticancer activity in these cell lines, highlighting the critical contribution of the 3-anilino substituent.
| Evidence Dimension | In vitro anticancer cytotoxicity |
|---|---|
| Target Compound Data | IC₅₀ = 6.9 μg/mL (MDA-MB231 breast cancer); IC₅₀ = 14.6 μg/mL (LOVO colorectal cancer) |
| Comparator Or Baseline | 3-Phenylphthalide: No reported activity |
| Quantified Difference | 2.1-fold higher potency in breast vs. colorectal cells |
| Conditions | Cell viability assay (method unspecified) after compound exposure |
Why This Matters
This quantifiable, cell-line-specific cytotoxicity profile informs the selection of 3-anilino-3-phenyl-2-benzofuran-1-one as a targeted research probe for breast cancer models, where simpler phthalides are inactive.
- [1] INIS Repository Search. Synthesis, crystal structure, and biological activity of 3-anilino-3-phenyl-2-benzofuran-1-one. Record Number 47099930. View Source
